tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate
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Overview
Description
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring and the indole system, followed by the introduction of the tert-butyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as indole-3-carbinol and indomethacin.
Cyclopropane Derivatives: Compounds with cyclopropane rings, such as cyclopropane carboxylic acid and cyclopropane-1,1-dicarboxylic acid.
Uniqueness
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate is unique due to its specific combination of structural features, including the fused cyclopropane and indole systems, as well as the tert-butyl ester group
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H19NO3/c1-17(2,3)22-16(21)19-10-11-9-18(11)13-7-5-4-6-12(13)14(20)8-15(18)19/h4-8,11H,9-10H2,1-3H3/t11-,18+/m0/s1 |
InChI Key |
BSXDTBRZYMNNRS-BBATYDOGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]23C1=CC(=O)C4=CC=CC=C34 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC23C1=CC(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
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